Amphoteronolide B

Descripción general

Descripción

Amphoteronolide B is a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus. It is a crucial intermediate in the biosynthesis of Amphotericin B, a widely used antifungal agent. This compound itself exhibits significant biological activity and serves as a valuable compound in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Amphoteronolide B involves several steps, starting from simple organic molecules. The process typically includes the formation of a macrolactone ring and the introduction of multiple double bonds. Key steps in the synthesis include:

Formation of the macrolactone ring: This is achieved through macrolactonization reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Introduction of double bonds: This involves the use of Wittig reactions or Horner-Wadsworth-Emmons reactions to introduce the polyene structure.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces nodosus. The fermentation conditions are optimized to maximize the yield of this compound, including the use of specific growth media, temperature control, and aeration.

Análisis De Reacciones Químicas

Types of Reactions: Amphoteronolide B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds in this compound to single bonds, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation products: Epoxides, hydroxylated derivatives.

Reduction products: Saturated macrolides.

Substitution products: Various functionalized derivatives.

Aplicaciones Científicas De Investigación

Antifungal Activity

Amphoteronolide B is primarily recognized for its antifungal properties, particularly against pathogenic fungi. The compound operates through mechanisms similar to those of Amphotericin B (AmB), which involves binding to ergosterol in fungal cell membranes, leading to cell lysis and death.

Case Studies and Findings

- A study demonstrated that this compound showed promising efficacy against Candida species, with lower cytotoxicity compared to traditional antifungal agents such as AmB .

- In vivo studies indicated that formulations of this compound exhibited reduced nephrotoxicity while maintaining antifungal activity, making it a safer alternative for systemic infections .

Formulation Development

The development of novel formulations of this compound enhances its bioavailability and therapeutic effectiveness. Researchers are focusing on lipid-based formulations that can improve the pharmacokinetics of the drug.

Formulation Types

- Liposomal Formulations : Liposomal amphotericin B (AmBisome) has been extensively studied for its improved safety profile compared to conventional formulations. Similar approaches are being explored for this compound .

- Nanoparticle Formulations : Biomimetic nanoparticles created from this compound have shown higher stability and sustained release characteristics, which are crucial for effective treatment regimens .

Clinical Applications

This compound is being evaluated in clinical settings for its potential to treat various fungal infections, particularly in immunocompromised patients.

Clinical Trials

- Ongoing clinical trials are assessing the efficacy and safety of this compound formulations in treating invasive fungal infections. Preliminary results suggest comparable efficacy to existing treatments with a better safety profile .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. Studies indicate that its lipid-based formulations enhance absorption and reduce toxicity.

Key Findings

- Research indicates that lipid conjugates of this compound demonstrate improved bioavailability and reduced adverse effects compared to traditional formulations .

- A comprehensive review highlighted the importance of pharmacokinetic studies in guiding dosage regimens and improving patient outcomes .

Comparative Efficacy

Comparative studies between this compound and other antifungal agents reveal its potential advantages.

| Agent | Efficacy | Toxicity | Formulation Type |

|---|---|---|---|

| This compound | High | Low | Liposomal/Nanoparticle |

| Amphotericin B | High | Moderate | Conventional |

| Liposomal AmB (AmBisome) | High | Low | Liposomal |

Mecanismo De Acción

Amphoteronolide B exerts its effects by binding to sterols in the cell membranes of fungi, primarily ergosterol. This binding disrupts the membrane structure, creating pores that allow the leakage of essential cellular components, leading to cell death. The molecular targets include ergosterol and other membrane sterols, and the pathways involved are related to membrane integrity and ion homeostasis.

Comparación Con Compuestos Similares

Amphotericin B: A closely related compound with a similar structure and mechanism of action but with additional functional groups that enhance its antifungal activity.

Nystatin: Another polyene macrolide with similar antifungal properties but differing in its spectrum of activity and toxicity profile.

Natamycin: A polyene macrolide used primarily in the food industry as a preservative, with a different spectrum of activity compared to Amphoteronolide B.

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of Amphotericin B. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications. Its ability to bind to sterols and disrupt cell membranes is a key feature that distinguishes it from other antifungal agents.

Actividad Biológica

Amphoteronolide B is a derivative of amphotericin B, a well-known antifungal agent produced by the bacterium Streptomyces nodosus. This compound, like its parent molecule, exhibits significant biological activity, particularly against fungal pathogens. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and potential applications.

The primary mechanism by which this compound exerts its antifungal effects is through its interaction with ergosterol, a crucial component of fungal cell membranes. Research indicates that this compound binds to ergosterol in a manner similar to amphotericin B, leading to membrane permeabilization and cell death. This binding is essential for its antifungal activity, as it disrupts the integrity of the fungal cell membrane, resulting in leakage of cellular contents and ultimately cell lysis .

Comparison of Mechanisms

| Mechanism | This compound | Amphotericin B |

|---|---|---|

| Ergosterol Binding | Yes | Yes |

| Ion Channel Formation | Minimal | Significant |

| Membrane Permeabilization | Primary | Secondary |

Efficacy Against Fungal Pathogens

This compound has shown promising results in various studies regarding its antifungal efficacy. For instance, it retains significant activity against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. In vitro studies demonstrate that this compound exhibits lower toxicity to mammalian cells compared to traditional formulations of amphotericin B, suggesting a potentially better therapeutic index .

Case Studies

- In Vitro Studies : A study conducted on the antifungal activity of this compound revealed that it effectively inhibited the growth of Candida albicans with an IC50 value comparable to that of amphotericin B but with reduced cytotoxicity towards human cells .

- Animal Models : In murine models of systemic candidiasis, this compound demonstrated significant survival benefits compared to control groups treated with saline. The compound was administered in various formulations to assess its pharmacokinetics and therapeutic efficacy .

Biosynthesis and Structural Insights

The biosynthesis of this compound involves complex enzymatic pathways that modify the macrolactone core structure typical of polyene antibiotics. Genetic studies have identified key genes involved in the biosynthesis process, including those responsible for glycosylation and hydroxylation modifications .

Structural Characteristics

This compound features a unique structural configuration that enhances its binding affinity for ergosterol compared to other polyene antibiotics. This structural specificity is critical for its biological activity and provides insights into potential modifications for developing more effective antifungal agents .

Future Directions and Applications

Given its promising biological activity and reduced toxicity profile, further research into this compound could lead to new formulations or derivatives that enhance its antifungal potency while minimizing side effects. Potential applications include:

- Clinical Use : Developing formulations for treating systemic fungal infections in immunocompromised patients.

- Combination Therapies : Investigating synergistic effects when used in conjunction with other antifungal agents.

Propiedades

IUPAC Name |

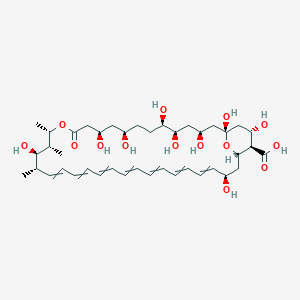

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-26-16-14-12-10-8-6-4-5-7-9-11-13-15-17-29(42)22-36-38(40(51)52)35(48)25-41(53,55-36)24-32(45)21-34(47)33(46)19-18-30(43)20-31(44)23-37(49)54-28(3)27(2)39(26)50/h4-17,26-36,38-39,42-48,50,53H,18-25H2,1-3H3,(H,51,52)/t26-,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,38+,39+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPKRGFUUMVSHY-ZQCSYNFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910115 | |

| Record name | 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106799-07-9 | |

| Record name | Amphoteronolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.